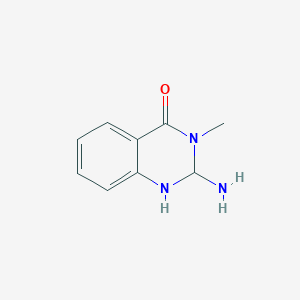

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

CAS No. |

91810-61-6 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-amino-3-methyl-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3 |

InChI Key |

COSHFYCAJREVRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Reverse zinc oxide (ZnO) micelles in aqueous media have demonstrated high efficiency for this reaction. A typical procedure involves stirring anthranilamide (0.1 mmol) and acetaldehyde (0.1 mmol) in water with 10 mol% ZnO micelles at 70°C for 2–4 hours. The catalyst facilitates imine formation and subsequent intramolecular cyclization, yielding the target compound in >85% yield after recrystallization from ethanol.

Alternative catalysts include:

Table 1. Comparative Analysis of Cyclocondensation Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| ZnO micelles | H2O | 70 | 3 | 92 | |

| L-Proline | EtOH | 78 (reflux) | 6 | 78 | |

| Fe3O4 NPs | H2O | 80 | 4 | 88 |

Three-Component Synthesis Using Isatoic Anhydride

A one-pot, three-component reaction involving isatoic anhydride, ammonium acetate, and acetaldehyde provides a streamlined route to 2-amino-3-methyl derivatives. The mechanism proceeds via decarboxylation of isatoic anhydride to generate anthranilamide in situ, followed by Schiff base formation and cyclization.

Optimized Protocol

-

Reactants : Isatoic anhydride (1 equiv), NH4OAc (1.2 equiv), acetaldehyde (1.1 equiv).

-

Catalyst : 15 mol% citric acid in ethanol under reflux for 5 hours.

This method eliminates the need for pre-synthesized anthranilamide, enhancing atom economy.

Eco-Friendly Solvent Systems

Recent advances prioritize sustainable solvents such as 2-methyltetrahydrofuran (2-MeTHF) and methanol. A two-step protocol achieves 89% yield:

Table 2. Solvent and Energy Efficiency Comparison

Mechanistic Insights and Stereochemical Considerations

The reaction mechanism involves:

-

Nucleophilic attack of anthranilamide’s amino group on the aldehyde carbonyl.

-

Schiff base formation via dehydration.

-

Intramolecular cyclization to form the dihydroquinazolinone ring.

The C3 position’s stereochemistry is influenced by the aldehyde’s steric profile. For acetaldehyde, rapid tautomerization ensures racemization, precluding enantioselective synthesis without chiral catalysts.

Analytical Characterization

Synthesized 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one exhibits characteristic spectral data:

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 2 undergoes nucleophilic acylation, forming derivatives with enhanced pharmacological profiles.

Example Reaction with Acetic Anhydride

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 2-Amino-3-methyl-DHQ + Ac₂O | Triethylamine, DCM, 25°C, 4h | 2-Acetamido-3-methyl-DHQ | 85% |

-

Mechanism : The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an intermediate that dehydrates to yield the acetylated product .

-

Applications : Acetylated derivatives show improved bioavailability and binding affinity for biological targets like acetylcholinesterase.

Condensation with Aldehydes

The compound participates in cyclocondensation with aromatic aldehydes to form imine intermediates, a reaction leveraged in synthesizing polycyclic derivatives.

Model Reaction

| Aldehyde | Catalyst | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | ZnO nanomicelles | H₂O | 70°C | 1h | 99% |

-

Mechanism :

Oxidation and Ring-Opening Reactions

Under oxidative conditions, the dihydroquinazolinone ring can undergo dehydrogenation to form fully aromatic quinazolinones.

Oxidation with KMnO₄

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2h | 3-Methylquinazolin-4(3H)-one | 78% |

-

Key Insight : The methyl group at position 3 stabilizes the intermediate radical during oxidation.

Nucleophilic Substitution

The amino group facilitates nucleophilic substitution with alkyl halides, though yields depend on steric hindrance from the methyl group.

Example with Methyl Iodide

| Alkylating Agent | Base | Solvent | Temp. | Product | Yield |

|---|---|---|---|---|---|

| CH₃I | K₂CO₃ | Acetone | 50°C | 2-Methylamino-3-methyl-DHQ | 62% |

Complexation with Metal Ions

The nitrogen atoms in the quinazolinone core chelate transition metals, forming complexes with potential catalytic applications.

Zinc Complexation

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| ZnCl₂ | 1:2 (DHQ:Zn) | Catalyzes Friedel-Crafts reactions |

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one exhibit potent anticancer properties. For instance, compounds with specific substitutions have shown efficacy against various cancer cell lines. A study reported that certain derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies demonstrated that several derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Neuroprotective Effects

Recent studies have suggested that this compound derivatives can act as inhibitors of enzymes linked to neurodegenerative diseases, such as BACE-1 (Beta-site APP-cleaving enzyme 1). This inhibition is crucial for the development of therapies aimed at treating Alzheimer's disease .

Agrochemicals

The compound's derivatives are being explored for their potential use in agrochemicals due to their biological activity against pests and pathogens affecting crops. Studies have shown that certain derivatives can act as effective fungicides and insecticides, providing a sustainable alternative to conventional chemical pesticides .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Its derivatives have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 3 significantly influence melting points, solubility, and molecular weight. For example:

Key Observations :

- Halogenated derivatives (e.g., 2c, 2e) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

- The amino group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., aryl groups) .

Anti-Tubercular Activity

- 2b (2-(2-Fluorophenyl)-3-propargyl) : Most potent anti-TB compound in the series, with MIC = 12.5 µg/mL against Mycobacterium tuberculosis (MTB) .

- Bis-2,3-dihydroquinazolin-4(1H)-ones : C2-symmetric analogues showed moderate activity (MIC = 25–50 µg/mL), attributed to enhanced steric complementarity with MTB enzymes .

- Target Compound: While specific anti-TB data are unavailable, its amino group may mimic the pharmacophore of active derivatives (e.g., hydrogen bonding with MTB Antigen 85C) .

Anti-Inflammatory and Analgesic Activity

- Thioxoquinazolinones (e.g., PTQ01): Demonstrated significant analgesic activity comparable to pentazocin, linked to COX-2 inhibition .

- Target Compound : The methyl group may reduce steric hindrance, improving binding to inflammatory targets like TRPM2 or PKC .

Larvicidal and Antimalarial Activity

- 2-(2-Hydroxyphenyl) derivatives (3n): Exhibited larvicidal activity against Anopheles arabiensis (LC₅₀ = 12.5 µg/mL), likely via inhibition of acetylcholinesterase .

- Target Compound: The amino group could enhance interactions with mosquito larval enzymes, though this requires experimental validation.

Biological Activity

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.

- Anticancer Properties : It has been studied for its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Enzymatic Interactions : The compound binds to enzymes such as AChE, leading to inhibition and subsequent therapeutic effects in conditions like Alzheimer's disease.

- Protein Binding : Molecular docking studies have revealed its binding affinity to proteins involved in cancer and parasitic infections, indicating a multifaceted mechanism of action.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the quinazoline ring can significantly influence its potency. For instance:

- Substitution Patterns : The presence of halogen atoms at specific positions on the aryl ring enhances antimicrobial activity.

- Functional Groups : Variations in functional groups can lead to improved anticancer efficacy and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Halogens | Para/Meta | Increased antimicrobial potency |

| Cyano Group | Various | Enhanced anticancer activity |

| Methoxy Group | Various | Improved enzyme inhibition |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Studies : In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity.

- Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and exhibited substantial antibacterial properties, showcasing its potential as a therapeutic agent ( ).

- Anti-leishmanial Activity : Molecular docking studies indicated that derivatives of this compound bind effectively to key proteins in Leishmania, with promising results in both in silico and in vitro tests ( ).

Q & A

Q. What are the most efficient synthetic routes for 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot condensation of anthranilamide derivatives with aldehydes or ketones. Aqueous conditions with β-cyclodextrin-SO3H as a catalyst enable high yields (~85–92%) under reflux in 1–3 hours, avoiding toxic solvents . Alternative methods use hydroxyapatite nanoparticles (HAP NPs) for three-component reactions (isatoic anhydride, aldehydes, and amines) in water, achieving 89–95% yields at 80°C . Catalyst recyclability (up to 5 cycles without significant loss) and solvent choice (water or ethanol) are critical for optimizing yield and sustainability .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and resolving structural ambiguities?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the dihydroquinazolinone ring and methyl/amino substituents via characteristic shifts (e.g., NH2 at δ 5.8–6.2 ppm) .

- X-ray diffraction : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in single-crystal studies of related derivatives .

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) . Discrepancies in spectral data should be cross-validated with computational methods (e.g., DFT) to rule out tautomeric forms .

Q. How can researchers design preliminary bioactivity screens for this compound?

Start with in vitro assays targeting common therapeutic pathways:

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in macrophage models .

- Antimicrobial : Use disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values . Derivatives with electron-withdrawing substituents often show enhanced activity .

Advanced Research Questions

Q. What strategies improve catalytic efficiency and recyclability in dihydroquinazolinone synthesis?

- Nanocomposite catalysts : Magnetic EDTA-coated Cu-based catalysts achieve >90% yield and retain 85% efficiency after 6 cycles due to robust metal-support interactions .

- Heterogeneous systems : Br3-TEDETA@Boehmite nanoparticles enable solvent-free reactions with 94% conversion and easy recovery via centrifugation .

- Mechanochemical approaches : Solvent-free ball milling with Brønsted acids reduces reaction time to 30 minutes, ideal for scalability .

Q. How can contradictory data on reaction mechanisms be resolved?

Conflicting proposals (e.g., imine vs. hemiaminal intermediates) require:

- Kinetic studies : Monitor intermediates via time-resolved NMR or HPLC .

- Isotopic labeling : Use D2O to track proton transfer steps in aqueous syntheses .

- Computational modeling : DFT calculations (e.g., Gaussian) can validate transition states and energetics . Evidence from IR and XRD of intermediates supports a cyclization pathway via imine formation .

Q. What methodologies optimize substituent diversity while maintaining bioactivity?

- Multicomponent reactions (MCRs) : Combine isatoic anhydride, aldehydes, and amines with HAP NPs to introduce aryl, heteroaryl, or alkyl groups .

- Post-functionalization : React the 2-amino group with electrophiles (e.g., acyl chlorides) to generate amide derivatives .

- Structure-activity relationship (SAR) : Systematic substitution at C-3 (methyl) and C-2 (amino) reveals that bulky aryl groups enhance anticancer activity, while polar groups improve solubility .

Q. How do reaction solvents and catalysts influence the regioselectivity of dihydroquinazolinone derivatives?

- Polar aprotic solvents (e.g., DMF) favor N-alkylation, while water promotes cyclization via hydrogen bonding .

- Acidic catalysts (e.g., β-cyclodextrin-SO3H) stabilize zwitterionic intermediates, directing regioselectivity toward the 2,3-dihydroquinazolinone core .

- Metal-free systems : Ascorbic acid in water avoids side reactions (e.g., oxidation to quinazolinones) .

Methodological Resources

- Synthetic Protocols : Refer to optimized procedures using HAP NPs , β-cyclodextrin-SO3H , or mechanochemical methods .

- Analytical Data : Cross-reference NMR (δ 2.1–2.3 ppm for C-3 methyl) and XRD parameters (space group P21/c) .

- Catalyst Characterization : Use SEM (morphology), XRD (crystallinity), and BET (surface area) for nanocomposites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.